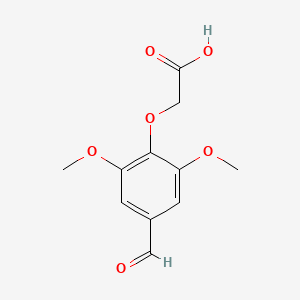

(4-Formyl-2,6-dimethoxyphenoxy)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-formyl-2,6-dimethoxyphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O6/c1-15-8-3-7(5-12)4-9(16-2)11(8)17-6-10(13)14/h3-5H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJAVTAELGZGLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OCC(=O)O)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397449 | |

| Record name | (4-formyl-2,6-dimethoxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

812642-73-2 | |

| Record name | (4-formyl-2,6-dimethoxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 Formyl 2,6 Dimethoxyphenoxy Acetic Acid

Established Synthetic Routes

The most common and direct methods for preparing (4-Formyl-2,6-dimethoxyphenoxy)acetic acid rely on fundamental organic reactions, primarily utilizing the readily available starting material, syringaldehyde (B56468).

The Williamson ether synthesis is a cornerstone method for the preparation of this compound. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the phenolic hydroxyl group of syringaldehyde is first deprotonated by a base, typically sodium hydroxide (B78521), to form a sodium phenoxide intermediate. This highly nucleophilic phenoxide then attacks the electrophilic carbon of a halogenated acetic acid, such as iodoacetic acid or chloroacetic acid, displacing the halide and forming the ether linkage.

A typical laboratory synthesis involves dissolving syringaldehyde and a haloacetic acid in an aqueous solution of sodium hydroxide and refluxing the mixture. mdpi.com The reaction is then acidified to precipitate the final carboxylic acid product. mdpi.com The use of iodoacetic acid is often preferred as iodide is a better leaving group than chloride, facilitating the SN2 reaction. mdpi.com This method is effective for producing the target compound and serves as a foundational route for its synthesis. mdpi.com

Table 1: Reaction Parameters for Williamson Ether Synthesis

| Reactant | Molar Equivalent | Role |

|---|---|---|

| Syringaldehyde | 1.0 | Starting Material |

| Iodoacetic Acid | 1.0 | Alkylating Agent |

| Sodium Hydroxide | ~2.0 | Base |

| Water | - | Solvent |

Data compiled from a representative synthesis. mdpi.com

While direct synthesis of the acid is common, pathways involving the formation and subsequent hydrolysis of its ester derivatives represent a versatile strategy for purification or for the synthesis of related compounds. In this approach, this compound can be converted into an ester, for example, a methyl or ethyl ester, through Fischer esterification. This reaction involves treating the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst.

These ester derivatives can be useful intermediates. For instance, they could be purified by methods like distillation or chromatography more readily than the parent carboxylic acid. The final acid product is then regenerated through a hydrolysis reaction, which involves treating the ester with water in the presence of either an acid or a base to cleave the ester bond. This two-step process provides an alternative route to obtaining the purified acid and is a fundamental strategy for the interconversion of carboxylic acid derivatives in organic synthesis.

Exploration of Advanced Synthetic Strategies

Research into the synthesis of derivatives of syringaldehyde has uncovered advanced strategies that provide insight into reaction selectivity and challenges in etherification reactions.

In an effort to synthesize more complex molecules from biomass-derived starting materials, the alkylation of syringaldehyde with bifunctional reagents has been explored. One such study involved the reaction of syringaldehyde with 1,4-dichlorobut-2-yne in the presence of potassium carbonate in a dimethylformamide (DMF) solvent. ubfc.fr The goal of this reaction was to perform a double O-alkylation, linking two syringaldehyde molecules with the butyne spacer to form a bis-aldehyde. ubfc.fr

This reaction follows the principles of the Williamson ether synthesis, where the phenoxide of syringaldehyde acts as the nucleophile. The expectation was that the phenoxide would substitute both chlorine atoms on the 1,4-dichlorobut-2-yne in a sequential manner, especially given the stoichiometry employed. ubfc.fr

Table 2: Reaction Details for Alkylation of Syringaldehyde with 1,4-Dichlorobut-2-yne

| Reactant | Molar Ratio | Solvent | Base | Temperature | Reaction Time |

|---|---|---|---|---|---|

| Syringaldehyde | 2.0 | DMF | K₂CO₃ | Room Temp. | 72 h |

| 1,4-Dichlorobut-2-yne | 1.0 |

Data sourced from Molbank, 2021, M1252. ubfc.fr

Contrary to the expected outcome of a bis-alkylation, the reaction between syringaldehyde and 1,4-dichlorobut-2-yne exclusively yielded the mono-alkylated product, 1-(4-formyl-2,6-dimethoxyphenoxy)-4-chlorobut-2-yne. ubfc.fr This result was unexpected, as similar reactions with other phenols under basic conditions are reported to produce the 1,4-bis(aryloxy)but-2-yne products. ubfc.fr

The observed high selectivity for monoalkylation presents a significant challenge for the synthesis of the symmetrical bis-aldehyde. The precise mechanism for this selectivity is not fully elucidated in the study, but it suggests that the reactivity of the second chlorine atom is significantly diminished after the first substitution has occurred. ubfc.fr This could be due to electronic effects transmitted through the alkyne system or steric hindrance from the newly introduced syringaldehyde moiety. This finding highlights a key challenge in controlling selectivity in reactions with polyfunctional substrates and underscores the need for further investigation to achieve the desired bis-alkylation product. ubfc.fr

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can align with several key principles of green chemistry, primarily through the choice of starting materials and reaction conditions.

A significant green aspect is the use of syringaldehyde as a primary precursor. Syringaldehyde is a natural product that can be derived from lignin, which is the second most abundant terrestrial biopolymer after cellulose. Lignin is a major waste by-product of the pulp and paper industry and biorefineries. Utilizing syringaldehyde from this renewable and readily available feedstock reduces the reliance on petrochemical sources, which is a core tenet of sustainable chemistry.

Furthermore, the established Williamson ether synthesis route for this compound can be performed in water, an environmentally benign solvent. mdpi.com The procedure described in the literature successfully uses an aqueous solution of sodium hydroxide, avoiding the need for volatile or hazardous organic solvents. mdpi.com The combination of a bio-based starting material and the use of water as a solvent makes the synthesis of this compound an example of a more environmentally conscious chemical process.

Catalyst Systems and Sustainable Process Development

The conventional Williamson ether synthesis, as described for the target molecule, typically relies on a stoichiometric amount of a strong base like sodium hydroxide to deprotonate the phenolic hydroxyl group of syringaldehyde. masterorganicchemistry.com While effective, this approach generates a significant amount of salt waste.

To address this, phase-transfer catalysis (PTC) offers a more sustainable alternative. Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers, facilitate the transfer of the phenoxide anion from an aqueous or solid phase into an organic phase where the alkylating agent resides. This allows the reaction to proceed under milder conditions and with a wider range of solvents, often leading to increased reaction rates and higher yields. The use of a phase-transfer catalyst can also enable the use of less expensive and more environmentally friendly bases, such as sodium carbonate.

Another avenue for sustainable process development is the exploration of green chemistry principles. This includes the use of non-toxic, renewable starting materials and the design of processes that minimize waste. Syringaldehyde itself is a bio-renewable starting material, often derived from lignin.

Microwave-assisted synthesis, as mentioned earlier, is also considered a green chemistry technique as it can significantly reduce energy consumption and reaction times. Furthermore, research into solvent-free reaction conditions for Williamson ether synthesis has shown promise. These reactions are often carried out by adsorbing the reactants onto a solid support, such as alumina (B75360) or silica, and then heating the mixture, sometimes under microwave irradiation. This approach completely eliminates the need for a solvent, thereby reducing waste and simplifying product purification.

The development of novel, reusable catalysts is also a key aspect of sustainable process development. While not specifically reported for the synthesis of this compound, research into solid-supported catalysts and biocatalysts for etherification reactions is an active area of investigation that could lead to even more environmentally friendly synthetic routes in the future.

The following interactive table outlines various catalytic systems and their potential for sustainable synthesis.

| Catalyst System | Type | Key Advantages | Relevance to Sustainable Development |

| Stoichiometric Base (e.g., NaOH) | Conventional | Simple and effective. | Generates significant salt waste. |

| Phase-Transfer Catalyst (e.g., Quaternary Ammonium Salts) | Catalytic | Increased reaction rates, milder conditions, potential for weaker bases. | Reduces waste and improves process efficiency. |

| Microwave Irradiation | Energy Source | Drastically reduced reaction times, often higher yields. | Reduces energy consumption and can enable solvent-free reactions. |

| Solid-Supported Catalysts | Heterogeneous | Ease of separation and reusability. | Minimizes waste and simplifies purification. |

Advanced Structural Characterization and Spectroscopic Analysis of 4 Formyl 2,6 Dimethoxyphenoxy Acetic Acid

X-ray Crystallography Studies

X-ray crystallography provides precise data on the three-dimensional arrangement of atoms within a crystal, offering definitive insights into molecular structure, conformation, and intermolecular interactions.

| Crystal Parameter | Value nih.goviucr.org |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 9.350 (2) Å |

| b | 7.416 (1) Å |

| c | 17.374 (8) Å |

| β | 113.67 (3)° |

| Volume (V) | 1103.4 (6) ų |

| Z | 4 |

The crystallographic study revealed significant details about the molecule's conformation. A notable feature is the orientational disorder of the aldehyde group, which occupies two distinct sites with a refined occupancy ratio of 0.79:0.21. nih.goviucr.orgnih.gov

The carboxylic acid moiety adopts an unexpected [ap,ap] conformation. nih.goviucr.org Typically, the sp conformer is more stable; however, the observed conformation in the solid state is stabilized by an intramolecular bifurcated hydrogen bond. nih.gov The acetic acid chain is twisted significantly out of the plane of the benzene (B151609) ring. nih.gov

The crystal packing of (4-Formyl-2,6-dimethoxyphenoxy)acetic acid is governed by a network of weak intermolecular hydrogen bonds and other non-covalent interactions. nih.gov C-H···O interactions link molecules to form corrugated sheets in the crystallographic ac plane. nih.gov Along the c-axis, a distinct sawtooth motif is generated by a C-H···O interaction. nih.gov

These sheets are then stacked along the b-axis, held together by two different weak C-H···O hydrogen bonds and a C-H···π interaction, where a hydrogen atom from an acetic acid chain points towards the centroid of an adjacent aromatic ring. nih.gov A modest π-π stacking interaction between aromatic rings of neighboring molecules further contributes to the stability of the crystal structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of atomic nuclei, which is used to determine the structure of the molecule in solution.

The ¹H NMR spectrum confirms the molecular structure of the compound in solution. The spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), shows four distinct signals. The two aromatic protons (H2 and H6) appear as a singlet, indicating their chemical equivalence. The six protons of the two methoxy (B1213986) groups also appear as a single sharp singlet, as do the two protons of the methylene (B1212753) group in the acetic acid chain. The aldehyde proton gives a characteristic singlet in the downfield region of the spectrum. nih.goviucr.org

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Aldehyde (H11) | 9.89 | Singlet | 1H |

| Aromatic (H2, H6) | 7.16 | Singlet | 2H |

| Methylene (H41) | 4.69 | Singlet | 2H |

| Methoxy (H31, H51) | 3.98 | Singlet | 6H |

Data recorded in CDCl₃ at 400 MHz with TMS as an internal standard. nih.goviucr.org

The ¹³C NMR spectrum provides further validation of the carbon framework of this compound. The spectrum displays eight signals, consistent with the number of unique carbon environments in the molecule. The carbonyl carbons of the aldehyde and carboxylic acid groups are observed at the lowest fields (190.5 and 170.2 ppm, respectively), as expected. The symmetry of the phenyl ring is confirmed by the single signals for the two aromatic C-H carbons (C2 and C6), the two methoxy-substituted carbons (C3 and C5), and the two methoxy carbons themselves (C31 and C51). nih.goviucr.org

| Assignment | Chemical Shift (δ) ppm |

| Aldehyde (C11) | 190.5 |

| Carboxylic Acid (C42) | 170.2 |

| Aromatic (C3, C5) | 152.6 |

| Aromatic (C4) | 141.1 |

| Aromatic (C1) | 132.9 |

| Aromatic (C2, C6) | 106.6 |

| Methylene (C41) | 70.3 |

| Methoxy (C31, C51) | 56.6 |

Data recorded in CDCl₃ at 100 MHz with TMS as an internal standard. nih.goviucr.org

Application of Advanced 2D NMR Techniques for Comprehensive Structural Elucidation

While one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides foundational data on the chemical environment of protons and carbons, advanced two-dimensional (2D) NMR techniques are indispensable for the unambiguous structural elucidation of this compound. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are applied to establish direct and long-range C-H bond correlations, confirming the precise connectivity of the molecular framework.

Based on established ¹H and ¹³C chemical shift assignments, the expected correlations in 2D NMR spectra can be predicted. nih.gov The HSQC spectrum would reveal direct one-bond correlations between protons and the carbons they are attached to. For instance, the aromatic protons at 7.16 ppm would show a direct correlation to the aromatic carbons at 106.6 ppm.

The HMBC spectrum is crucial for mapping longer-range (typically 2-3 bond) connectivities. It would confirm the placement of substituents on the aromatic ring. For example, the aldehydic proton (δH 9.89 ppm) would show a 2-bond correlation to the C4 carbon (δC 141.1 ppm) and a 3-bond correlation to the C2/C6 carbons (δC 106.6 ppm). Similarly, the methoxy protons (δH 3.98 ppm) would correlate to the C3/C5 carbons (δC 152.6 ppm), confirming their position. The methylene protons of the acetic acid side chain (δH 4.69 ppm) would show key correlations to the ether-linked C4 carbon (δC 141.1 ppm) and the carboxyl carbon (δC 170.2 ppm), unequivocally establishing the phenoxyacetic acid linkage.

Table 1: Predicted HSQC and HMBC Correlations for this compound Data derived from ¹H and ¹³C chemical shifts reported in literature. nih.gov

| Proton (¹H) Signal | δ (ppm) | Attached Carbon (from HSQC) | δ (ppm) | Key Long-Range Correlations (from HMBC) to Carbon | δ (ppm) |

| Aldehyde (H11) | 9.89 | C11 | 190.5 | C4, C2, C6 | 141.1, 106.6 |

| Aromatic (H2, H6) | 7.16 | C2, C6 | 106.6 | C4, C1, C3, C5 | 141.1, 132.9, 152.6 |

| Methylene (H41) | 4.69 | C41 | 70.3 | C42, C4 | 170.2, 141.1 |

| Methoxy (H31, H51) | 3.98 | C31, C51 | 56.6 | C3, C5 | 152.6 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation

Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental composition of a compound. For this compound, the molecular formula is C₁₁H₁₂O₆. nih.gov

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate mass measurement, which is used to confirm the elemental composition. The theoretical exact mass can be calculated based on the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O). This calculated mass is then compared to the experimentally determined mass to validate the molecular formula with a high degree of confidence.

Expected fragmentation in a mass spectrum would involve characteristic losses. Common fragmentation pathways could include the loss of the carboxymethyl group (-CH₂COOH, 75 Da), the loss of a methoxy group (-OCH₃, 31 Da), or the loss of carbon monoxide (-CO, 28 Da) from the aldehyde group.

Table 2: Molecular Formula and Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₂O₆ |

| Molecular Weight (Average) | 240.21 g/mol nih.gov |

| Monoisotopic Mass (Calculated) | 240.06339 u |

| Expected HR-MS Ion [M+H]⁺ | 241.07068 m/z |

| Expected HR-MS Ion [M+Na]⁺ | 263.05267 m/z |

| Expected HR-MS Ion [M-H]⁻ | 239.05610 m/z |

Vibrational Spectroscopy (FTIR) and Electronic Absorption Spectroscopy (UV-Vis) for Functional Group Identification and Electronic Transitions

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and conjugated systems within the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify specific functional groups based on their characteristic vibrational frequencies. The FTIR spectrum of this compound is expected to show several distinct absorption bands. A very broad peak in the 2500-3300 cm⁻¹ region would be characteristic of the O-H stretch of the carboxylic acid dimer. Two strong carbonyl (C=O) stretching bands would be prominent: one for the carboxylic acid around 1700-1730 cm⁻¹ and another for the aromatic aldehyde around 1680-1700 cm⁻¹. The spectrum would also feature aromatic C=C stretching vibrations around 1590 cm⁻¹ and 1500 cm⁻¹, strong C-O stretching bands for the ether and methoxy groups between 1000-1300 cm⁻¹, and aromatic C-H bending vibrations.

Electronic Absorption (UV-Vis) Spectroscopy provides insight into the electronic transitions within the molecule, particularly those involving π-electrons in the aromatic ring and carbonyl groups. The benzene ring and carbonyl groups act as chromophores. The presence of oxygen-containing substituents (methoxy and oxyacetic acid) act as auxochromes, which can shift the absorption maxima to longer wavelengths (a bathochromic shift) and increase the absorption intensity. The spectrum is expected to show strong absorptions corresponding to π→π* transitions of the substituted benzene ring, likely below 250 nm, and a weaker absorption at a longer wavelength corresponding to the n→π* transition of the carbonyl groups.

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | ~1700 - 1730 |

| Aldehyde | C-H stretch | ~2820 and ~2720 |

| Aldehyde | C=O stretch | ~1680 - 1700 |

| Aromatic Ring | C=C stretch | ~1590 and ~1500 |

| Ether / Methoxy | C-O stretch | ~1000 - 1300 |

| Aromatic Ring | C-H bend | ~800 - 900 |

Computational Chemistry and Theoretical Investigations of 4 Formyl 2,6 Dimethoxyphenoxy Acetic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

A comprehensive search of scientific literature did not yield specific Density Functional Theory (DFT) studies focused on the electronic structure of (4-Formyl-2,6-dimethoxyphenoxy)acetic acid. However, the precise molecular geometry has been determined experimentally through single-crystal X-ray diffraction, providing a solid foundation for any future computational work. iucr.orgnih.govnih.gov

The crystallographic data reveals the precise bond lengths and angles of the molecule in the solid state. These experimental parameters are crucial for validating and calibrating computational models. The key geometric parameters from the X-ray diffraction study are presented below.

Table 1: Selected Experimental Bond Lengths and Angles for this compound

| Atoms | Bond Length (Å) | Atoms | Angle (°) |

|---|---|---|---|

| C1-C11A | 1.494 (4) | C6-C1-C2 | 120.1 (2) |

| C1-C2 | 1.389 (3) | O4-C4-C3 | 116.1 (2) |

| C3-O3 | 1.365 (3) | C5-C4-C3 | 120.1 (2) |

| C4-O4 | 1.425 (3) | O4-C41-C42 | 108.0 (2) |

| O4-C41 | 1.426 (3) | O41-C42-O42 | 124.2 (2) |

| C41-C42 | 1.501 (3) | O41-C42-C41 | 112.1 (2) |

| C42-O41 | 1.312 (3) | C3-O3-C31 | 117.8 (2) |

| C42-O42 | 1.213 (3) | C5-O5-C51 | 117.8 (2) |

Data sourced from Collas, Vande Velde, & Blockhuys (2010). iucr.org

Molecular Modeling and Conformational Landscape Analysis

The conformational landscape of this compound in the solid state has been explicitly detailed through its crystal structure. iucr.orgnih.gov The analysis reveals two significant conformational features: the orientation of the carboxylic acid chain and a disorder in the aldehyde group.

The carboxylic acid moiety adopts an [ap,ap] conformation, where 'ap' stands for antiperiplanar. nih.gov This means the carboxyl hydrogen atom points in the opposite direction of the carbonyl group. This conformation is noteworthy because the synperiplanar (sp) conformer is generally more stable for carboxylic acids. nih.gov The adoption of the less common [ap,ap] form is stabilized by an intramolecular bifurcated hydrogen bond involving the carboxylic acid's hydroxyl hydrogen and two oxygen atoms (O4 and O5). nih.gov The acetic acid chain is observed to be twisted out of the plane of the phenyl ring. iucr.org

A second key feature is the orientational disorder of the aldehyde group, which occupies two distinct sites with a refined occupancy ratio of approximately 79:21. iucr.orgnih.gov This indicates that in the crystal lattice, the formyl group can exist in two different orientations.

Table 2: Key Torsion Angles Defining the Molecular Conformation

| Atoms (A-B-C-D) | Torsion Angle (°) |

|---|---|

| C2-C1-C11A-O11A | -178.6 (3) |

| C6-C1-C11A-O11A | 2.0 (4) |

| C3-C4-O4-C41 | -70.7 (2) |

| C5-C4-O4-C41 | 111.9 (2) |

| C4-O4-C41-C42 | -173.8 (2) |

| O4-C41-C42-O41 | -168.6 (2) |

| O4-C41-C42-O42 | 11.1 (3) |

Data sourced from Collas, Vande Velde, & Blockhuys (2010). iucr.org

Prediction of Spectroscopic Parameters through Quantum Mechanical Methods

No dedicated studies employing quantum mechanical methods to predict the spectroscopic parameters (such as IR, Raman, or NMR spectra) of this compound were identified in the reviewed literature. While experimental ¹H and ¹³C NMR data have been published, theoretical calculations that could correlate the electronic structure with spectroscopic signatures are not available. iucr.org

Simulation of Intermolecular Interactions and Crystal Lattice Energy

While a specific calculation of the crystal lattice energy for this compound has not been published, the crystallographic study provides a detailed map of the intermolecular interactions that stabilize the crystal structure. iucr.org These non-covalent interactions are fundamental to understanding the packing of molecules in the solid state.

The crystal packing is characterized by a network of hydrogen bonds and other weak interactions. The molecules form corrugated sheets through C-H···O hydrogen bonds. iucr.org Specifically, a sawtooth motif is generated along the c-axis via an interaction between a phenyl hydrogen (H6) and a carboxylic oxygen (O41). iucr.org These sheets are further linked by another C-H···O hydrogen bond. iucr.org

The stacking of these sheets along the b-axis is facilitated by two weak C-H···O hydrogen bonds and a C-H···π interaction, where a hydrogen atom from an acetic acid chain interacts with the centroid of a neighboring phenyl ring. iucr.org A modest π-π interaction is also observed between adjacent phenyl rings. iucr.org

Table 3: Intermolecular Interactions in the Crystal of this compound

| Interaction Type | Donor-H···Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|

| C-H···O | C6-H6···O41 | 2.55 | 148 |

| C-H···O | C51-H51B···O11A | 2.58 | 158 |

| C-H···π | C41-H41A···Cg(ring) | 2.68 | 144 |

| π-π stacking | Cg(ring)···Cg(ring) | 4.133 (2) | - |

Data sourced from Collas, Vande Velde, & Blockhuys (2010). iucr.org

The crystal system is monoclinic, belonging to the space group P2₁/c. iucr.org The lattice parameters provide the dimensions of the unit cell that contains four molecules (Z=4).

Table 4: Crystal Lattice Parameters

| Parameter | Value |

|---|---|

| System | Monoclinic |

| Space group | P2₁/c |

| a | 9.350 (2) Å |

| b | 7.416 (1) Å |

| c | 17.374 (8) Å |

| β | 113.67 (3)° |

| Volume | 1103.4 (6) ų |

Data sourced from Collas, Vande Velde, & Blockhuys (2010). iucr.org

Applications of 4 Formyl 2,6 Dimethoxyphenoxy Acetic Acid As a Chemical Building Block

Precursor in Organic Material Science

The title compound is a key precursor in the development of asymmetric poly(p-phenylene vinylene) (PPV)-type oligomers. These oligomers are of significant interest due to their potential applications in organic electronics and photonics. nih.goviucr.org The strategic design of (4-Formyl-2,6-dimethoxyphenoxy)acetic acid, particularly the inclusion of a carboxylic acid functional group, is crucial for engineering the solid-state packing of the resulting materials, which in turn governs their functional properties. nih.goviucr.org

This compound serves as a fundamental component in the synthesis of asymmetric PPV-type oligomers. nih.goviucr.org These oligomers are characterized by the presence of both electron-donating and electron-accepting substituents connected by a π-conjugated system. nih.goviucr.org The synthesis strategy often involves a Williamson ether synthesis to prepare the title compound, which then acts as a building block for the larger PPV-based semiconductor structure. nih.gov The carboxylic acid moiety is intentionally introduced to guide the crystal packing through hydrogen bonding, a critical factor for achieving the desired material properties. nih.goviucr.org

Asymmetric PPV-type oligomers derived from this compound are promising candidates for the active components in organic memory devices. nih.goviucr.org The functionality of these materials is contingent on their ability to exhibit bistability, a property that is highly dependent on their molecular arrangement in the solid state. nih.goviucr.org For these oligomers to function as effective memory materials, a non-centrosymmetric crystal packing is essential. nih.goviucr.org The presence of the carboxylic acid group in the precursor is a key design element aimed at inducing a polar space group in the final crystal structure through the formation of predictable hydrogen bond networks. nih.goviucr.org

The same class of asymmetric PPV-type oligomers are also investigated for their potential as nonlinear optical (NLO) materials with high first-order hyperpolarizability. nih.goviucr.org Similar to organic memory materials, a crucial requirement for a material to exhibit significant second-order NLO properties is a non-centrosymmetric crystal structure. nih.goviucr.org The strategic incorporation of the carboxylic acid functionality in this compound is a deliberate approach to influence the crystal engineering of the final PPV oligomers, thereby increasing the likelihood of achieving the necessary polar alignment for a strong NLO response. nih.goviucr.org

Role in Phthalocyanine (B1677752) Synthesis

This compound, or more specifically its derivatives, plays a significant role in the synthesis of substituted phthalocyanines. These complex macrocycles are of interest for a variety of applications, including photodynamic therapy, owing to their unique photophysical and photochemical properties. researchgate.net

A derivative of the title compound, bis[4-(4-formyl-2,6-dimethoxyphenoxy)] substituted phthalonitrile, is utilized in the synthesis of novel zinc (ZnPc) and magnesium (MgPc) phthalocyanines. researchgate.net These new compounds are characterized through various analytical techniques including elemental analysis, UV-Vis spectroscopy, FT-IR, 1H-NMR, and mass spectrometry. researchgate.net The introduction of the (4-formyl-2,6-dimethoxyphenoxy) moiety influences the solubility and electronic properties of the resulting phthalocyanine complexes. researchgate.net

The photophysical and photochemical properties of the synthesized zinc and magnesium phthalocyanine derivatives have been studied, particularly their potential as photosensitizers. researchgate.net Key parameters such as fluorescence quantum yields and singlet oxygen quantum yields were determined in a biocompatible solvent. researchgate.net These properties are crucial for applications like photodynamic therapy, where the generation of singlet oxygen is a key therapeutic mechanism. researchgate.net

The experimental findings for the zinc and magnesium phthalocyanine derivatives are summarized in the table below.

| Metal Ion | Fluorescence Quantum Yield (ΦF) | Singlet Oxygen Quantum Yield (ΦΔ) |

| Zinc (Zn) | 0.04–0.15 | 0.70 |

| Magnesium (Mg) | 0.04–0.15 | 0.52 |

Data sourced from a study on bis[4-(4-formyl-2,6-dimethoxyphenoxy)] substituted phthalocyanines. researchgate.net

The results indicate that the magnesium phthalocyanine derivative exhibits a higher fluorescence quantum yield, while the zinc phthalocyanine derivative is more efficient at generating singlet oxygen. researchgate.net These findings highlight how the central metal ion can modulate the photophysical and photochemical behavior of phthalocyanine complexes derived from this compound. researchgate.net

Intermediate in Complex Organic Synthesis

The strategic placement of multiple functional groups on a stable aromatic core makes this compound a versatile starting material for constructing intricate molecular frameworks. Organic chemists leverage its inherent reactivity to build upon its structure, introducing new functionalities and extending carbon chains to achieve target molecules that would otherwise require more convoluted synthetic routes.

The synthesis of this compound itself is a straightforward process, typically achieved through a Williamson ether synthesis. This reaction involves the treatment of syringaldehyde (B56468) (4-hydroxy-3,5-dimethoxybenzaldehyde) with iodoacetic acid in the presence of a base. nih.gov This accessibility further enhances its appeal as a starting material in multi-step synthetic endeavors.

While direct literature detailing the synthesis of 2,5-dihydroxymethylbenzoic acid methyl ester from this compound is not extensively documented, the structural features of the starting material suggest a plausible synthetic pathway. The formyl group (CHO) can be reduced to a hydroxymethyl group (CH₂OH), and the carboxylic acid can be esterified to a methyl ester. The generation of a second hydroxymethyl group would likely involve subsequent functional group manipulations.

The conversion of a formyl group to a primary alcohol is a fundamental transformation in organic synthesis, readily achieved with reducing agents such as sodium borohydride. Similarly, the esterification of the carboxylic acid can be performed under standard conditions, for instance, by reacting it with methanol (B129727) in the presence of an acid catalyst. The synthesis of various benzoic acid esters from their corresponding carboxylic acids is a well-established and widely practiced chemical process.

The true synthetic utility of this compound lies in its capacity to serve as a scaffold for creating a diverse range of substituted aromatic compounds. The aldehyde and carboxylic acid functionalities provide two distinct points for chemical modification, allowing for the sequential or orthogonal introduction of different molecular fragments. This dual reactivity is highly desirable in the synthesis of fine chemicals and pharmaceutical intermediates.

The strategic arrangement of functional groups in this compound and its derivatives allows for their participation in multi-step reaction cascades, where a series of bond-forming events occur in a sequential manner, often in a single reaction vessel. This approach is highly efficient as it minimizes the need for intermediate purification steps, thereby saving time, reagents, and reducing waste.

A notable example of this is seen with the closely related compound, (4-formyl-2-methoxyphenoxy)acetic acid, which is derived from vanillin (B372448). This compound can be converted in situ into a highly reactive vanillinyl ketene (B1206846). researchgate.net This ketene intermediate can then undergo a [2+2] cycloaddition reaction with an imine to produce polyfunctionalized β-lactams. researchgate.net This sequence represents a powerful cascade reaction where the initial building block is transformed into a reactive intermediate that then participates in a complex, ring-forming reaction to generate a valuable heterocyclic scaffold.

This principle can be extended to this compound. The presence of the carboxylic acid allows for its conversion into a reactive ketene, while the aldehyde group can be used to form an imine with a suitable amine. An intramolecular reaction between these two functionalities could then, in principle, lead to the formation of complex heterocyclic systems in a highly efficient manner. The ability to generate such reactive intermediates that can then undergo further transformations is a key aspect of its utility in facilitating multi-step reaction cascades.

Furthermore, the compound has been identified as a precursor for asymmetric poly(p-phenylene vinylene) (PPV) type oligomers. nih.gov These materials have potential applications in organic memories and as nonlinear optical materials. nih.gov The synthesis of these oligomers involves a series of reactions that build upon the core structure of this compound, demonstrating its role in a multi-step synthesis to achieve a complex, functional macromolecule.

Mechanistic Studies in Reactions Involving 4 Formyl 2,6 Dimethoxyphenoxy Acetic Acid

Elucidation of Reaction Mechanisms for Derivatization Pathways

The reactivity of (4-Formyl-2,6-dimethoxyphenoxy)acetic acid is dominated by its two primary functional groups: the aromatic aldehyde and the carboxylic acid. Derivatization can be strategically targeted at either of these sites, with the reaction mechanism being highly dependent on the reagents and conditions employed.

One significant derivatization pathway involves the conversion of the carboxylic acid moiety into a ketene (B1206846), which can then undergo cycloaddition reactions. This approach has been demonstrated for the closely related vanillin (B372448) derivative, 2-(4-formyl-2-methoxyphenoxy)acetic acid. By analogy, this compound can be converted into a highly reactive aryloxyketene intermediate. This transformation is typically achieved by treating the carboxylic acid with a dehydrating agent, such as benzenesulfonyl chloride in the presence of a tertiary amine base. The aryloxyketene can then be trapped in situ with an imine in a [2+2] cycloaddition, known as the Staudinger reaction, to yield β-lactam derivatives.

The mechanism of the Staudinger ketene-imine cycloaddition is generally accepted to be a two-step process. acs.orgacs.orgrsc.orgnih.gov The initial step involves the nucleophilic attack of the imine nitrogen on the central carbon of the ketene, forming a zwitterionic intermediate. acs.orgacs.orgrsc.orgnih.gov This is followed by a conrotatory ring closure to form the four-membered β-lactam ring. acs.orgacs.org The stereochemical outcome of this reaction is highly dependent on the geometry of the imine and the nature of the substituents on both the ketene and the imine. acs.orgnih.gov

Another key reaction is the Williamson ether synthesis, which is, in fact, the pathway to synthesizing the parent compound from syringaldehyde (B56468) and an iodoacetic acid. rsc.orgresearchgate.netrsc.org The mechanism is a classic S(_N)2 reaction where the phenoxide ion, generated by deprotonating the hydroxyl group of syringaldehyde with a base, acts as a nucleophile and attacks the electrophilic carbon of the haloacetic acid, displacing the halide. masterorganicchemistry.com The kinetics and selectivity of this reaction can be influenced by the choice of solvent, which can affect the solvation of the nucleophile and the transition state. rsc.orgresearchgate.netrsc.org

Kinetic Studies of this compound Transformations

While specific kinetic data for the transformations of this compound are not extensively documented, kinetic studies of related phenoxyacetic acids provide valuable insights into the expected reaction rate behaviors.

For instance, the kinetics of the oxidation of various substituted phenoxyacetic acids have been investigated. imedpub.com These studies typically show that the reaction rates are influenced by the nature of the substituents on the aromatic ring. Electron-donating groups, such as the methoxy (B1213986) groups present in this compound, are generally found to accelerate the rate of oxidation by stabilizing the transition state. Conversely, electron-withdrawing groups tend to retard the reaction rate. imedpub.com The reaction order is often found to be first order with respect to both the oxidant and the phenoxyacetic acid. imedpub.com

Similarly, the kinetics of esterification of phenoxyacetic acids have been studied. The esterification of 2-methyl-4-chlorophenoxyacetic acid with 2-ethylhexanol in the presence of a sulfuric acid catalyst was found to follow a second-order rate law. The activation energy for this reaction was determined to be 71.559 kJ/mol.

| Temperature (K) | Rate Constant, k (L mol⁻¹ min⁻¹) |

|---|---|

| 373 | 0.019 |

| 383 | 0.035 |

| 393 | 0.063 |

| 403 | 0.109 |

The kinetics of ketene formation from acetic acid, a related process to the derivatization pathway mentioned earlier, are also well-studied. This process is known to be catalyzed by phosphorus compounds and is highly temperature-dependent. researchgate.net The hydrolysis of ketene to form acetic acid has also been investigated, with studies showing that the reaction can be catalyzed by organic acids. nih.gov

Stereochemical Aspects and Considerations for Chiral Synthesis

The planar nature of the aldehyde group in this compound means that it is prochiral. Nucleophilic addition to the carbonyl carbon can proceed from either the Re or Si face, leading to the formation of a new chiral center. Consequently, the development of stereoselective methods for the derivatization of the aldehyde is a key consideration for chiral synthesis.

The enantioselective arylation of aromatic aldehydes, for example, can be achieved using chiral catalysts, yielding diarylmethanols with high enantiomeric excess. nii.ac.jp The stereochemical outcome of such reactions is dictated by the chiral environment created by the catalyst-aldehyde complex, which directs the approach of the nucleophile to one of the two faces of the aldehyde.

In the context of the Staudinger reaction discussed earlier, if a chiral imine is used, the reaction can proceed with a degree of diastereoselectivity. The stereochemistry of the resulting β-lactam is determined during the ring-closure of the zwitterionic intermediate. acs.orgnih.gov The cis or trans relationship between the substituents on the β-lactam ring is influenced by torquoelectronic effects and the relative stability of the transition states leading to the different diastereomers. acs.orgacs.org

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Approaches and Catalyst Systems

The primary synthetic route to (4-Formyl-2,6-dimethoxyphenoxy)acetic acid has traditionally been the Williamson ether synthesis. However, future research will likely focus on developing more efficient, sustainable, and versatile synthetic methods.

Modern advancements in synthetic organic chemistry offer several promising avenues for the synthesis of this compound and its derivatives. These include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields in the Williamson ether synthesis by utilizing microwave irradiation to rapidly heat the reaction mixture. researchgate.net

Phase-Transfer Catalysis (PTC): PTC can enhance the reaction rate and efficiency of the Williamson ether synthesis, particularly when dealing with hindered phenols, by facilitating the transfer of reactants between immiscible phases. semanticscholar.orgacs.org This approach can lead to milder reaction conditions and reduced side reactions. numberanalytics.com

Ionic Liquids as Reaction Media: Ionic liquids can serve as environmentally friendly solvents and catalysts for O-alkylation reactions. francis-press.com Their unique properties, such as low vapor pressure and high thermal stability, can offer advantages in terms of product separation and catalyst recycling.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability of the synthesis of phenoxyacetic acid derivatives. nih.gov

Organocatalysis: The use of small organic molecules as catalysts presents a green and metal-free alternative for etherification reactions. numberanalytics.com

The development of novel catalyst systems is crucial for optimizing the synthesis of this compound. Research in this area could explore:

Transition Metal Catalysis: While not traditionally used for simple Williamson ether synthesis, transition metal catalysts could enable novel coupling reactions to form the ether linkage under milder conditions.

Heteropolyacid Catalysts: These solid acid catalysts can be employed for the alkylation of phenols and offer advantages such as reusability and reduced environmental impact. francis-press.com

Below is a table summarizing potential modern synthetic approaches for this compound.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields. | Optimization of reaction conditions and scalability. |

| Phase-Transfer Catalysis | Milder reaction conditions, suitable for hindered substrates. | Development of more efficient and recyclable catalysts. |

| Ionic Liquids | Green solvent and catalyst, easier product separation. | Design of task-specific ionic liquids for enhanced reactivity. |

| Flow Chemistry | Precise process control, improved safety and scalability. | Development of integrated flow systems for multi-step synthesis. |

| Organocatalysis | Metal-free, environmentally benign. | Design of highly active and selective organocatalysts. |

Exploration of Advanced Material Applications Beyond Current Scope

The structural features of this compound make it an attractive monomer for the synthesis of a variety of advanced materials. Its precursor, syringaldehyde (B56468), and the structurally related vanillin (B372448), are already being explored for the creation of bio-based polymers with unique properties. emerald.commdpi.comthe-innovation.org Future research could extend these applications to polymers derived from this compound.

Potential advanced material applications include:

Smart Polymers: The aldehyde functionality can be utilized to create polymers that respond to external stimuli such as temperature, pH, or light. For example, vanillin-based monomers have been used to synthesize temperature-responsive and photo cross-linkable polymers. mdpi.comnih.gov

Self-Healing Polymers and Vitrimers: The dynamic covalent chemistry of imine bonds, which can be formed from the aldehyde group, is key to developing self-healing materials and vitrimers. These materials can be reprocessed and recycled, contributing to a circular economy. Vanillin has been successfully used to create self-healing polyimines and recyclable epoxy vitrimers. scientific.netnih.govmdpi.comnih.gov

Bio-based and Biodegradable Polymers: As a derivative of a lignin-based aldehyde, this compound can be a valuable component in the synthesis of sustainable and biodegradable polymers. emerald.comresearchgate.netnih.govkit.edu Research in this area aligns with the growing demand for environmentally friendly materials.

High-Performance Polymers: The aromatic structure of the compound can contribute to the thermal stability and mechanical strength of polymers. Syringaldehyde and vanillin have been incorporated into various thermosets and thermoplastics to enhance their properties. mdpi.comrsc.orgpsu.edu

The following table outlines potential advanced material applications for polymers derived from this compound.

| Material Application | Key Functional Group | Potential Properties and Advantages |

| Smart Polymers | Aldehyde | Stimuli-responsive (temperature, pH, light), tunable properties. |

| Self-Healing Polymers | Aldehyde (for imine bonds) | Intrinsic self-healing capabilities, extended material lifetime. |

| Vitrimers | Aldehyde (for dynamic bonds) | Reprocessable, recyclable, sustainable thermosets. |

| Bio-based Polymers | Syringaldehyde-derived core | Renewable resource, reduced environmental impact. |

| High-Performance Polymers | Aromatic ring | Enhanced thermal stability and mechanical strength. |

Theoretical Predictions for New Derivatives with Tailored Functionalities and Enhanced Performance

Computational chemistry offers powerful tools for the rational design of new derivatives of this compound with specific, tailored functionalities and enhanced performance for various applications.

Future research in this area will likely involve the use of:

Density Functional Theory (DFT): DFT calculations can be employed to investigate the electronic structure, reactivity, and spectral properties of the molecule and its derivatives. researchgate.netmdpi.comrsc.org This understanding can guide the design of molecules with desired optical, electronic, or chemical properties. For instance, DFT can predict how different substituents on the aromatic ring would affect the molecule's reactivity and suitability for specific polymerization reactions.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models can be developed to correlate the molecular structure of derivatives with their functional properties, such as their performance in a specific material application. mdpi.comresearchgate.netmdpi.comnih.gov This approach can accelerate the discovery of new derivatives with optimized performance by predicting their properties without the need for extensive experimental synthesis and testing.

Molecular Docking and Molecular Dynamics Simulations: These techniques can be used to predict how derivatives of this compound might interact with other molecules or self-assemble to form larger structures. This is particularly relevant for designing molecules for applications in areas like drug delivery or the formation of ordered polymeric materials.

The following table summarizes the potential of theoretical predictions in designing novel derivatives.

| Computational Method | Application in Derivative Design | Predicted Properties |

| Density Functional Theory (DFT) | Understanding structure-property relationships. | Electronic properties, reactivity, spectral characteristics. |

| QSAR Models | Predicting functional performance. | Material properties, biological activity. |

| Molecular Docking/Dynamics | Simulating intermolecular interactions. | Binding affinities, self-assembly behavior. |

By leveraging these computational approaches, researchers can efficiently screen a large number of virtual derivatives and identify the most promising candidates for synthesis and experimental validation. This in silico design process can significantly reduce the time and resources required to develop new materials with tailored functionalities, such as enhanced thermal stability, specific optical properties, or improved self-healing efficiency. researchgate.netchapman.eduniscair.res.in

Q & A

Q. How is the crystal structure of (4-Formyl-2,6-dimethoxyphenoxy)acetic acid determined experimentally?

Methodological Answer: The crystal structure is resolved using single-crystal X-ray diffraction. Key steps include:

Data Collection : A diffractometer (e.g., Enraf–Nonius MACH3) collects reflections at 293 K. For the title compound, 4025 reflections were measured, yielding 2015 independent reflections after redundancy removal .

Structure Refinement : The R factor (0.036) and wR factor (0.093) validate the structural model. The data-to-parameter ratio (11.8) ensures refinement reliability.

Disorder Handling : The aldehyde group exhibits positional disorder in two sites (occupancy ratio 0.79:0.21), resolved using constrained refinement .

Conformational Analysis : The carboxylic acid chain adopts an [ap, ap] conformation stabilized by intramolecular O–H⋯O hydrogen bonds (2.64 Å and 2.75 Å) .

Q. What synthetic strategies are used to prepare derivatives of this compound?

Methodological Answer: Derivatives are synthesized via nucleophilic substitution or condensation reactions. For example:

- General Procedure A (from triazine-based analogs): React 1,1-dimethylethyl aminobenzoate with electrophilic intermediates under controlled conditions (e.g., 45°C for 1–1.25 hours). Yields are quantitative, with purity confirmed via NMR and melting point analysis .

- Functionalization of the Aldehyde Group : The formyl moiety can undergo reductive amination or condensation (e.g., with cyanothioacetamide) to generate pyridine or heterocyclic derivatives, as demonstrated in related compounds .

Advanced Research Questions

Q. How is positional disorder in the aldehyde group addressed during crystallographic refinement?

Methodological Answer: Positional disorder is modeled using partial occupancy parameters. For the title compound:

Occupancy Refinement : The aldehyde group is split into two sites (79% and 21% occupancy) using isotropic displacement parameters.

Constraints : Geometric restraints (e.g., bond lengths, angles) and similarity restraints (e.g., Uiso values) are applied to avoid overparameterization .

Validation : Residual electron density maps and agreement factors (R/wR) confirm the disorder model’s plausibility.

Q. How do intramolecular hydrogen bonds influence the conformational stability of this compound?

Methodological Answer: The [ap, ap] conformation of the carboxylic acid chain is stabilized by two O–H⋯O hydrogen bonds:

Q. How can discrepancies between experimental and computational structural data be resolved?

Methodological Answer:

Data Quality Checks : Ensure experimental parameters (e.g., temperature, radiation source) match computational assumptions.

Dynamic Effects : Account for thermal motion and disorder in experimental models, which static computational models may overlook.

Benchmarking : Compare key bond lengths/angles (e.g., C=O: 1.21 Å experimental vs. 1.23 Å DFT) to identify systematic errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.